molecular formula C16H21Cl2N5O B1677945 Azaphen CAS No. 24853-80-3

Azaphen

Cat. No. B1677945
CAS RN: 24853-80-3
M. Wt: 370.3 g/mol
InChI Key: JVONTAXIALFQJM-UHFFFAOYSA-N
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Description

Azaphen, also known as Pipofezine, is a tricyclic antidepressant that is approved in Russia for the treatment of depression . It was introduced in the late 1960s and is still used today . Pipofezine has been shown to act as a potent inhibitor of the reuptake of serotonin .


Molecular Structure Analysis

Azaphen has the molecular formula C16H19N5O . Its molecular weight is 297.362 g/mol . The InChI code for Azaphen is 1S/C16H19N5O.2ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;/h3-6,11H,7-10H2,1-2H3;2*1H .


Physical And Chemical Properties Analysis

Azaphen has a molecular weight of 370.28 . Unfortunately, the specific physical and chemical properties such as density, boiling point, vapor pressure, etc., are not available in the sources I found.

Scientific Research Applications

Cytochrome P450 Enzyme Interaction

Azaphen does not influence the activity of the cytochrome P450 3A4 enzyme, making it safe for use in combination with other drugs for treating comorbid patients. This property is crucial for ensuring the safety of substrate therapy, as Azaphen does not act as a substrate, inducer, or inhibitor of CYP3A4 isoenzymes. This has been demonstrated through in vitro electrochemical analysis and computer modelling (Fomin et al., 2013).

Antioxidative Properties of Azaphilone Derivatives

Research on azaphilone derivatives, such as daldinins E and F from the ascomycete fungus Hypoxylon fuscum, shows antioxidative activities. These compounds were isolated and their structures determined through various spectroscopic methods. Their antioxidative activity was estimated by their ability to scavenge DPPH radicals, which is significant for chemosystematic studies of Hypoxylon (Quang et al., 2004).

Nitrogen-doped Zigzag-edge Graphenes

Azaphenyl compounds have been utilized in the synthesis of nitrogen-doped zigzag-edge graphenes. A bottom-up approach was introduced using dibenzo-9a-azaphenalene (DBAPhen) as the core unit. This method leads to the creation of nitrogen-doped zigzag nanographenes and graphene nanoribbons, demonstrating the versatile application of azaphenyl compounds in materials science (Berger et al., 2014).

Organic Photovoltaic Applications

Azaphenyl compounds, such as dipyrromethene (DPM) and azadipyrromethenes (ADPM), have been studied for their applications in organic photovoltaic devices. These compounds are known for their fluorescence-based applications but are relatively new to photovoltaic research. The review focuses on the designs, synthetic methodologies, and photophysical studies of materials incorporating these porphyrinoid-related dyes, aiming to inspire the development of next-generation small-molecule and bulk-heterojunction solar cell materials (Bessette & Hanan, 2014).

properties

IUPAC Name

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O.2ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;/h3-6,11H,7-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVWCKAYZSAUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179554
Record name Azaphen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azaphen

CAS RN

24853-80-3
Record name Azaphen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024853803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azaphen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPOFEZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFB4TD413U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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